Meloxicam meglumine
Description
Structure
2D Structure
Properties
CAS No. |
244241-52-9 |
|---|---|
Molecular Formula |
C21H30N4O9S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H13N3O4S2.C7H17NO5/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;1-8-2-4(10)6(12)7(13)5(11)3-9/h3-7,18H,1-2H3,(H,15,16,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
LICPKMHUPOIPDE-WZTVWXICSA-N |
Isomeric SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Routes and Physico Chemical Characterization of Meloxicam Meglumine
Chemical Synthesis Pathways for Meloxicam (B1676189) Meglumine (B1676163)
The synthesis of meloxicam meglumine is primarily achieved through a salt formation reaction between meloxicam and meglumine. A common method involves crystallization from a mixed solvent system to isolate the desired salt form, typically the monohydrate.
A representative synthetic route involves the reaction of meloxicam and meglumine in an equimolar ratio, although slight variations in molar ratios, such as 1:1.2 to 1.2:1, can also be employed google.com. The process is typically conducted in a mixture of a water-miscible organic solvent, such as acetone, and water google.com.
The key steps in the synthesis are as follows:
Meloxicam and meglumine are introduced into a reactor containing a mixture of the organic solvent and water google.com.
The reaction mixture is heated to reflux, often for a duration of about 30 minutes, to ensure complete dissolution and reaction google.com.
To control the crystallization process and obtain the desired polymorphic form, seed crystals of this compound salt monohydrate are added to the solution google.com. The quantity of seed crystals is dependent on the solvent system and batch size google.com.
The mixture is then subjected to a controlled cooling process to facilitate the crystallization of the product google.com.
Following crystallization, the resulting fine crystalline suspension is stirred for an extended period at a reduced temperature to maximize the yield google.com.
The final product, crystalline this compound salt monohydrate, is isolated from the suspension through standard laboratory techniques such as centrifugation or filtration google.com.
This method yields a weakly yellow, crystalline powder consisting of needle-shaped crystals google.com.
| Parameter | Description |
| Reactants | Meloxicam, Meglumine |
| Molar Ratio | Typically equimolar (1:1) google.com |
| Solvent System | Mixture of a water-miscible organic solvent (e.g., acetone) and water google.com |
| Process | Heating to reflux, followed by controlled cooling and crystallization google.com |
| Key Feature | Use of seed crystals of this compound salt monohydrate to direct crystallization google.com |
| Isolated Product | Crystalline this compound salt monohydrate google.com |
Spectroscopic and Chromatographic Characterization Methodologies
A variety of spectroscopic and chromatographic techniques are employed to characterize this compound and ensure its identity, purity, and quality. These methods are crucial for analyzing the compound's structure and detecting any potential impurities.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the this compound salt and to study the interactions between meloxicam and meglumine. The formation of the salt can be confirmed by shifts in the characteristic vibrational bands of the carboxylic acid and amine groups of the parent compounds google.com.
UV-Visible Spectrophotometry: This technique is commonly used for the quantitative analysis of meloxicam in various solutions. Meloxicam exhibits a characteristic maximum absorption at specific wavelengths, which can be used to determine its concentration researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of this compound. Solid-state NMR can be particularly useful in confirming the proton transfer from meloxicam to meglumine, which is indicative of salt formation.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, including its melting point and decomposition temperature. DSC can also be instrumental in identifying different polymorphic forms.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and for quantifying the active pharmaceutical ingredient. Reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is frequently used. Detection is typically performed using a UV detector.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative identification of meloxicam and for monitoring the progress of the synthesis reaction. Densitometric analysis can be applied for quantitative measurements.
| Technique | Application in this compound Characterization |
| IR Spectroscopy | Confirmation of salt formation and identification of functional groups google.com. |
| UV-Visible Spectrophotometry | Quantitative determination of meloxicam concentration in solutions researchgate.net. |
| NMR Spectroscopy | Elucidation of molecular structure and confirmation of proton transfer. |
| Thermal Analysis (DSC, TGA) | Study of thermal properties and identification of polymorphs google.com. |
| HPLC | Purity determination and quantification of this compound. |
| TLC | Qualitative identification and reaction monitoring. |
Solid-State Forms and Polymorphism Research
This compound exhibits a notable tendency to exist in different solid-state forms, a phenomenon known as polymorphism. The specific crystalline form can significantly influence the physicochemical properties of the compound.
Research has identified that this compound can crystallize from various organic solvents, such as acetone, methanol (B129727), and ethanol, in different crystalline modifications that may contain varying amounts of water of hydration google.com.
Two primary hydrated forms have been characterized:
Monohydrate: Under ambient conditions, the crystalline monohydrate of this compound is the stable polymorphic form google.com. This form is hygroscopic.
Dihydrate: At a relative humidity exceeding 75%, the monohydrate form can convert into a dihydrate google.com. The removal of the additional water molecule from the dihydrate requires conditions of very high dryness google.com.
Interestingly, the this compound salt shows a low propensity for spontaneous crystallization, which necessitates the use of seed crystals during the synthesis to ensure the formation of the desired stable monohydrate form google.com. The control of polymorphism is critical in the pharmaceutical manufacturing process to ensure batch-to-batch consistency and predictable performance of the final drug product. The different polymorphic forms can be identified and distinguished using techniques like X-ray powder diffractometry (XRPD), IR spectroscopy, and thermal analysis google.com.
| Polymorphic Form | Properties and Conditions |
| Monohydrate | Stable form under ambient conditions; Hygroscopic google.com. |
| Dihydrate | Forms at relative humidity above 75% google.com. |
| Anhydrous Form | Can be obtained through intensive drying, but it tends to absorb water to form the stable monohydrate google.com. |
| Amorphous Form | Can be formed after prolonged and intensive drying of the anhydrous form google.com. |
Solubility Enhancement Mechanisms with Meglumine in Aqueous Systems
Meloxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability. The poor solubility of meloxicam, particularly in acidic environments similar to the upper gastrointestinal tract, can limit its dissolution rate and, consequently, its absorption.
The formation of the this compound salt is a key strategy to overcome this solubility challenge. The primary mechanism for the enhanced solubility is the acid-base reaction between the acidic meloxicam and the basic meglumine, leading to the formation of a more water-soluble salt.
Studies have demonstrated a significant increase in the solubility of meloxicam in the presence of meglumine. The solubility of meloxicam increases as the concentration of meglumine in the aqueous solution increases researchgate.net. For instance, at 25°C, the solubility of meloxicam can be increased from approximately 4.5 µg/mL in water to over 80 mg/mL in a meglumine solution researchgate.net.
The proposed mechanism for this enhanced solubility is the formation of a 1:1 molecular complex between meloxicam and meglumine researchgate.net. This interaction is thought to be driven by electrostatic attraction between the electron-rich carbonyl oxygen in the meloxicam molecule and the positively charged amino group in the meglumine molecule researchgate.net.
Furthermore, the solubility of meloxicam salts, including the meglumine salt, is pH-dependent. The solubility of this compound increases significantly with an increase in pH from 4 to 10, showing a much more pronounced effect compared to free meloxicam google.com. This is because the salt is more readily ionized in less acidic to alkaline conditions, which promotes its dissolution in aqueous media.
| Factor | Mechanism of Solubility Enhancement |
| Salt Formation | Acid-base reaction between meloxicam and meglumine to form a more soluble salt researchgate.net. |
| Molecular Complexation | Formation of a 1:1 molecular complex between meloxicam and meglumine researchgate.net. |
| pH-Dependence | Increased ionization and solubility of the salt form at higher pH values google.com. |
Molecular and Cellular Mechanisms of Action of Meloxicam Meglumine
Cyclooxygenase Isozyme Selectivity Profiles: In Vitro Characterization
Meloxicam's anti-inflammatory and analgesic properties are rooted in its ability to inhibit cyclooxygenase enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. patsnap.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation where it plays a key role in the synthesis of pro-inflammatory prostaglandins (B1171923). patsnap.comnih.gov
Meloxicam (B1676189) exhibits a preferential inhibitory effect on COX-2 over COX-1. patsnap.comnih.gov This selectivity is a key aspect of its mechanism of action, aiming to provide anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal side effects often associated with non-selective COX inhibitors. patsnap.com The selectivity of meloxicam for COX-2 has been quantified in various in vitro assays, which typically measure the concentration of the drug required to inhibit 50% of the activity of each enzyme isoform (IC50).
In vitro studies have demonstrated that meloxicam inhibits COX-2 approximately 12 times more selectively than COX-1. nih.gov This preferential inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins that mediate inflammation, pain, and fever. nbinno.comdrugbank.com While it shows a clear preference for COX-2, meloxicam is not as highly selective as some other COX-2 inhibitors, and at higher concentrations, it can also inhibit COX-1. ajmc.com
The following interactive data table summarizes the in vitro inhibitory concentrations (IC50) of meloxicam for COX-1 and COX-2 from a study using human whole blood assays, illustrating its selectivity profile in comparison to other NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Meloxicam | - | - | 2.0 |
| Rofecoxib | - | - | 35.5 |
| Celecoxib | - | - | 6.6 |
| Diclofenac | - | - | 3 |
| Indomethacin (B1671933) | - | - | 0.4 |
Data sourced from a study on rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. researchgate.net
Prostaglandin (B15479496) Synthesis Inhibition Kinetics and Molecular Interactions
The primary mechanism through which meloxicam exerts its therapeutic effects is the inhibition of prostaglandin synthesis. nbinno.com Specifically, meloxicam blocks the conversion of arachidonic acid to prostaglandins by inhibiting the activity of COX enzymes. nbinno.com By preferentially targeting COX-2, meloxicam effectively reduces the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), at the site of inflammation. nih.govresearchgate.net This reduction in PGE2 levels helps to alleviate pain and inflammation. nbinno.comresearchgate.net
The molecular interactions between meloxicam and the COX-2 enzyme have been elucidated through structural studies. Meloxicam binds to the active site of COX-2 in a unique manner compared to other NSAIDs. nih.gov Its binding is facilitated by a two-water-mediated hydrogen bonding network. nih.gov The 4-hydroxyl group on the thiazine (B8601807) ring of meloxicam forms a hydrogen bond with the amino acid residue Serine-530 in the COX-2 active site. nih.gov Additionally, the heteroatom of the carboxamide ring interacts with Tyrosine-385 and Serine-530 through a highly coordinated water molecule. nih.gov
Furthermore, the nitrogen atom of the thiazine ring and the oxygen atom of the carboxamide bind to Arginine-120 and Tyrosine-355 via another ordered water molecule. nih.gov A notable feature of meloxicam's interaction with COX-2 is the rotation of the amino acid Leucine-531, which opens up a novel binding pocket not utilized by other NSAIDs. nih.gov The preferential inhibition of COX-2 over COX-1 by meloxicam is attributed to subtle differences in the amino acid composition of the active sites of the two isoforms, particularly the substitution of Valine-434 in COX-2 with Isoleucine in COX-1, which affects the positioning of Phenylalanine-518. nih.gov
Ancillary Pharmacological Modulations at the Cellular Level
Beyond its well-established role as a COX-2 inhibitor, meloxicam has been shown to exert other pharmacological effects at the cellular level that are independent of its action on cyclooxygenase. nih.gov
In vitro studies using human synovial tissue explants have shown that therapeutic concentrations of meloxicam can modulate the production of certain cytokines. nih.gov While it does not affect the production of the pro-inflammatory cytokine interleukin-1 (IL-1), it has been observed to significantly increase the production of the partially anti-inflammatory cytokine interleukin-6 (IL-6). nih.gov The production of another major pro-inflammatory cytokine, interleukin-8 (IL-8), was found to be unaffected by therapeutic concentrations of meloxicam. nih.gov
Recent research has also uncovered a novel mechanism of action for meloxicam involving the innate immune system. It has been reported that meloxicam can inhibit the intracellular DNA-sensing pathway mediated by cyclic GMP-AMP synthase (cGAS) and stimulator of interferon genes (STING). nih.govnih.gov Specifically, meloxicam was found to inhibit the phosphorylation of STING, which is a critical step in the activation of this pathway that leads to the production of type I interferons and other inflammatory mediators. nih.govnih.gov This finding suggests that meloxicam may have a therapeutic potential in treating autoimmune conditions driven by self-DNA. nih.govnih.gov
Furthermore, some studies have indicated that meloxicam can induce apoptosis (programmed cell death) in cancer cells through both COX-dependent and COX-independent pathways. nih.gov In a COX-2-independent manner, meloxicam has been shown to upregulate pro-apoptotic proteins such as Bax and Fas-L. researchgate.net
Preclinical Pharmacokinetic Research of Meloxicam Meglumine in Animal Models
Comparative Absorption Dynamics Across Species and Administration Routes
The absorption of meloxicam (B1676189) exhibits considerable variability across different animal species and routes of administration. Generally, it shows good bioavailability following both oral and parenteral administration in most species studied, typically ranging from 85% to 95% mdpi.comnih.govresearchgate.net. However, species-specific differences are prominent.
In mice, plasma concentrations increased rapidly after oral administration, with time to maximum concentration (Tmax) values of 0.6 to 0.7 hours multiscreensite.com. The oral bioavailability in mice was calculated to be 94% multiscreensite.com. Studies in rats indicated oral absorption of approximately 95% based on urinary excretion data multiscreensite.com. Ruminant calves administered oral meloxicam showed a mean peak plasma concentration (Cmax) of 3.10 µg/mL at a Tmax of 11.64 hours, with a dose-corrected oral bioavailability of 100% researchgate.net.
In sheep, oral administration resulted in a lower Tmax (8 hours) in one study compared to another (24 hours) nih.gov. Intramuscular (IM) and subcutaneous (SC) administrations in sheep led to higher Cmax values compared to oral routes, with Tmax occurring at approximately 2 to 3 hours for IM and 5 hours for SC administration nih.gov. The lowest bioavailability values have been noted in sheep after oral administration mdpi.comnih.govresearchgate.net.
Horses demonstrate nearly total bioavailability after oral administration, regardless of their feeding status (98% in fed and 85% in non-fed horses) researchgate.net. In contrast, studies in tilapia showed that oral administration led to a higher Cmax (72.2 ng/mL) and a shorter terminal half-life (1.9 h) compared to intramuscular administration (Cmax of 11.3 ng/mL and T1/2 of 9.4 h) vt.edu.
These findings underscore the significant interspecies variation in meloxicam absorption, influenced by the route of administration, physiological status, and formulation of the drug mdpi.comnih.gov.
Table 1: Comparative Absorption Parameters of Meloxicam in Animal Models
| Species | Administration Route | Cmax | Tmax (hours) | Bioavailability (F%) |
|---|---|---|---|---|
| Mice | Oral | - | 0.6 - 0.7 | 94% |
| Ruminant Calves | Oral | 3.10 µg/mL | 11.64 | 100% |
| Sheep | Oral | 1.94 µg/mL | 8 | - |
| Sheep | Intramuscular | 9.77 - 15.30 µg/mL | 2 - 3 | - |
| Sheep | Subcutaneous | 6.96 - 15.94 µg/mL | ~5 | - |
| Horses | Oral | - | - | 85% - 98% |
| Tilapia | Oral | 72.2 ng/mL | 2 | - |
| Tilapia | Intramuscular | 11.3 ng/mL | 2 | - |
Distribution Characteristics and Tissue Perfusion Studies
Meloxicam exhibits rapid distribution characterized by a small volume of distribution (Vd) across various animal species mdpi.comnih.govresearchgate.net. This limited volume of distribution, with reported values ranging from 0.11 L/kg to 0.55 L/kg, is largely attributed to its high degree of plasma protein binding and its ionized state at physiological pH nih.gov. In dogs, the volume of distribution is reported as 0.32 L/kg, and protein binding is 97% ymaws.com. The percentage of meloxicam binding to protein is even higher in rats, exceeding 99%, a level comparable to that in humans multiscreensite.comsemanticscholar.orgnih.gov. This extensive binding to plasma proteins restricts its distribution into the extracellular space and other tissues nih.gov.
Tissue perfusion studies using radiolabeled [14C]meloxicam in rats and mini-pigs revealed that the highest concentrations of the compound are found in the liver and kidneys multiscreensite.comsemanticscholar.orgnih.gov. These concentrations were often similar to or higher than those measured in the blood multiscreensite.com. In contrast, concentrations in the central nervous system were found to be low compared to plasma levels, indicating limited penetration of the blood-brain barrier multiscreensite.comsemanticscholar.orgnih.gov. In pigs, meloxicam was detected in one liver sample but not in kidney samples in one study bohrium.com. In tilapia, tissue concentrations of meloxicam were undetectable by 9 hours post-administration vt.edu. The distribution pattern can show marked species differences; for example, the steady-state volume of distribution (VDSS) in horses was 270 mL/kg, while in donkeys it was significantly smaller at 93.2 mL/kg avma.org.
Table 2: Distribution Parameters of Meloxicam in Animal Models
| Species | Volume of Distribution (Vd / VDSS) | Plasma Protein Binding (%) |
|---|---|---|
| General | 0.11 - 0.55 L/kg | >95% |
| Dogs | 0.32 L/kg | 97% |
| Rats | - | >99% |
| Horses | 270 mL/kg | - |
| Donkeys | 93.2 mL/kg | - |
| Sheep | 0.19 - 0.25 L/kg | - |
| Pigs | - | - |
Hepatic Metabolism Pathways and Metabolite Identification
Meloxicam is extensively metabolized in the liver across preclinical species, resulting in the formation of several inactive polar metabolites mdpi.comnih.govresearchgate.netnih.gov. The primary metabolic pathway is hepatic oxidation dopharma.com. This biotransformation is mainly mediated by the cytochrome P450 (CYP) enzyme system mdpi.comresearchgate.netnih.govnih.gov. While specific CYP isoform involvement is well-documented in humans (primarily CYP2C9 and to a lesser extent CYP3A4), these enzymes are also central to xenobiotic metabolism in animal models clinpgx.orgnih.govclinpgx.org.
Studies using [14C]meloxicam have shown that the parent compound is the main circulating form in the plasma of mice, rats, dogs, mini-pigs, and baboons semanticscholar.orgnih.gov. Research has identified two main metabolites in rats and mini-pigs that are also found in humans: a 5'-hydroxymethyl derivative and a subsequent 5'-carboxy metabolite multiscreensite.comsemanticscholar.orgnih.gov. The formation of the 5'-hydroxy metabolite is catalyzed by CYP enzymes, while the further oxidation to the carboxy metabolite does not involve the P450 system clinpgx.org. The introduction of a methyl group in the thiazolyl moiety of meloxicam's structure facilitates the formation of these metabolites, which allows for faster elimination compared to other oxicams multiscreensite.com. All identified metabolites are pharmacologically inactive nih.gov.
Elimination Kinetics and Excretion Routes in Preclinical Species
The elimination of meloxicam from the body is characterized by a long elimination half-life and low clearance in most species mdpi.comnih.govresearchgate.net. Elimination occurs through the excretion of inactive metabolites and traces of the unchanged parent drug nih.gov. The primary routes of excretion are via urine and feces mdpi.comresearchgate.netnih.gov. In mini-pigs, the excretion balance was found to be similar to that in humans, with nearly equal amounts eliminated in both urine and feces semanticscholar.orgnih.gov.
Significant interspecies differences exist in elimination kinetics. For instance, the elimination half-life in male mice is relatively short (4.8-6.4 hours) multiscreensite.com. In dogs, the elimination half-life is approximately 24 hours ymaws.com. Ruminant calves have a half-life of about 27.5 hours after oral administration researchgate.net. Horses exhibit a much faster elimination compared to other species, with a mean residence time (MRT) of about 9.6 hours and a total body clearance (CLT) of 34.7 mL/kg/h avma.orgavma.org. Donkeys eliminate the drug even more rapidly, with an MRT of 0.6 hours and a CLT of 187.9 mL/kg/h, which may affect its practical use in this species avma.orgavma.org. In pigs, NSAIDs like meloxicam are primarily eliminated by hepatic biotransformation bohrium.com. In tilapia, the elimination half-life was 9.4 hours after IM injection and 1.9 hours after oral administration vt.edu.
Table 3: Comparative Elimination Parameters of Meloxicam in Animal Models
| Species | Administration Route | Elimination Half-life (t1/2) (hours) | Clearance (CL / CLT) |
|---|---|---|---|
| Mice (male) | Oral / IV | 4.8 - 6.4 | - |
| Dogs | IV / Oral | ~24 | - |
| Ruminant Calves | Oral | 27.54 | - |
| Horses | IV | 8.54 | 34.7 mL/kg/h |
| Donkeys | IV | - | 187.9 mL/kg/h |
| Tilapia | Intramuscular | 9.4 | - |
| Tilapia | Oral | 1.9 | - |
Pharmacokinetic Modeling and Simulation in Veterinary Species
Pharmacokinetic modeling is essential for understanding the disposition of meloxicam due to the marked species differences observed avma.orgavma.org. Various models have been employed to describe the plasma concentration-time profiles of meloxicam in veterinary species.
In several studies across different species, a non-compartmental analysis has been successfully used to determine key pharmacokinetic parameters nih.gov. For example, studies in sheep have utilized non-compartmental methods to analyze data from oral, intramuscular, and subcutaneous administration nih.gov. Similarly, pharmacokinetic data in tilapia were analyzed using a non-compartmental approach vt.edu.
However, in some cases, compartmental models provide a better fit for the data. For instance, after intravenous administration in sheep, some researchers reported that meloxicam kinetics were best described by a two-compartmental model, while others found a non-compartmental model to be more suitable nih.gov. The plasma concentration-time profiles in mice after both oral and intravenous dosing showed biphasic elimination, which is characteristic of a multi-compartment model multiscreensite.com. The significant variability in pharmacokinetic values among species highlights the importance of conducting species-specific pharmacokinetic modeling before the clinical application of the drug avma.orgavma.org.
Preclinical Pharmacodynamic Efficacy Investigations of Meloxicam Meglumine
Anti-inflammatory Efficacy in Induced Animal Models
The anti-inflammatory potential of meloxicam (B1676189) has been robustly demonstrated in well-established animal models of inflammation, notably the carrageenan-induced paw edema model and the adjuvant-induced arthritis model in rats.
In the carrageenan-induced paw edema model, a test for acute inflammation, meloxicam has been shown to produce a dose-dependent anti-inflammatory effect. One study determined the median effective concentration (EC50) for its anti-inflammatory activity to be 1.8 ± 0.3 mg/kg, with a maximum observed effect of approximately 63% inhibition of edema. researchgate.net
The adjuvant-induced arthritis model in Lewis rats, which mimics chronic inflammation seen in rheumatoid arthritis, has also been instrumental in evaluating meloxicam's efficacy. In this model, meloxicam demonstrated a potent, dose-dependent inhibition of hind paw swelling. nih.gov Furthermore, it had a corrective effect on systemic inflammatory markers associated with the disease, such as increased spleen weight, elevated erythrocyte sedimentation rate, and altered serum protein composition. nih.gov Studies in this model also highlighted meloxicam's ability to inhibit bone and cartilage destruction, key markers of disease progression. nih.gov
Table 1: Anti-inflammatory Efficacy of Meloxicam in Preclinical Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Carrageenan-Induced Paw Edema (Rat) | Produces a dose-dependent anti-inflammatory effect, with an EC50 of 1.8 ± 0.3 mg/kg and a maximum inhibition of approximately 63%. | researchgate.net |
| Adjuvant-Induced Arthritis (Rat) | Dose-dependently inhibits hind paw swelling and corrects systemic inflammatory parameters. Inhibits bone and cartilage destruction. | nih.gov |
Analgesic Efficacy Assessments in Preclinical Pain Models
The analgesic properties of meloxicam have been assessed using various preclinical pain models that evaluate different aspects of pain perception, including visceral, inflammatory, and thermal pain.
The acetic acid-induced writhing test in mice, a model of visceral pain, has shown that meloxicam produces a significant, dose-dependent inhibition of writhing responses. In one study, meloxicam exhibited a mean median inhibitory dose (ID50) of 7.4 µmol/kg, demonstrating potent analgesic activity. researchgate.net
The formalin test, which assesses both neurogenic (early phase) and inflammatory (late phase) pain, has also been used to characterize meloxicam's analgesic profile. Meloxicam demonstrated significant inhibition of both phases of the formalin-induced licking response. The ID50 values for the early and late phases were 7.1 µmol/kg and 2.8 µmol/kg, respectively, indicating a strong effect on inflammatory pain. researchgate.net Meloxicam also significantly reduced formalin-induced edema. researchgate.net
Interestingly, studies utilizing the hot plate test, a model for centrally mediated thermal pain, have reported that meloxicam is ineffective at producing an analgesic response. researchgate.netnih.gov However, another study reported that meloxicam did produce a significant analgesic effect in the hot plate test, showing an increase in the percentage of the maximum possible effect (%MPE). eijppr.com This discrepancy may be attributable to differences in experimental protocols or the specific strains of animals used. Systemic meloxicam is thought to produce analgesia primarily through peripheral mechanisms, with a direct effect on sensitized nociceptors. nih.gov
Table 2: Analgesic Efficacy of Meloxicam in Preclinical Pain Models
| Pain Model | Key Findings | Reference |
|---|---|---|
| Acetic Acid-Induced Writhing (Mice) | Dose-dependent inhibition of writhing with a mean ID50 of 7.4 µmol/kg. | researchgate.net |
| Formalin Test (Mice) | Significant inhibition of both early (neurogenic) and late (inflammatory) phases. ID50 for the early phase was 7.1 µmol/kg and for the late phase was 2.8 µmol/kg. | researchgate.net |
| Hot Plate Test | Generally reported to be ineffective, suggesting a primary peripheral mechanism of action. One study reported a significant analgesic effect. | researchgate.netnih.goveijppr.com |
| Mono-Arthritic Rats | Reduced joint hyperalgesia with an ID50 of 0.4 ± 0.4 mg/kg/day. | nih.gov |
Comparative Pharmacodynamics with Other Non-Steroidal Anti-Inflammatory Agents in Animal Studies
The pharmacodynamic profile of meloxicam has been frequently compared to that of other NSAIDs in various animal species to determine its relative efficacy.
In studies on adjuvant-induced arthritis in rats, meloxicam was found to be more potent than several other NSAIDs. For an equivalent effect on hind paw swelling, the required daily dose of piroxicam was approximately twice that of meloxicam, while the required doses of diclofenac and tenidap were about 3.5 and 60 times higher, respectively. nih.gov Meloxicam also showed a more significant effect on systemic parameters of the disease compared to diclofenac and tenidap. nih.gov
Comparisons with flunixin meglumine (B1676163) have been conducted in several species. In a study on sheep undergoing soft-tissue surgery, meloxicam and flunixin meglumine were found to provide similar levels of analgesia, with no significant differences in behavior, gait, or degree of inflammation. nih.govnih.gov Similarly, a study in horses with mild visceral post-operative pain found that meloxicam and ketoprofen provided a similar level of analgesia to flunixin meglumine. mdpi.com However, a study in goats following surgical castration suggested that flunixin meglumine was more effective than meloxicam in reducing pain sensitivity. semanticscholar.org
Meloxicam has also been compared to carprofen. In dogs undergoing ovariohysterectomy, both meloxicam and carprofen provided satisfactory analgesia for 72 hours. researchgate.net Another study in dogs with osteoarthritis found that both drugs significantly improved ground reaction forces, with some evidence suggesting that dogs treated with meloxicam had values that returned to normal baseline. veterinaryevidence.org However, the available evidence is considered weak to definitively state that one is superior to the other in this indication. veterinaryevidence.org A study in pet rabbits post-neutering also found the analgesic effects of meloxicam and carprofen to be equivalent. nih.gov
Table 3: Comparative Efficacy of Meloxicam with Other NSAIDs in Animal Studies
| Comparator NSAID | Animal Model/Species | Key Comparative Findings | Reference |
|---|---|---|---|
| Piroxicam, Diclofenac, Tenidap | Adjuvant-Induced Arthritis (Rat) | Meloxicam was approximately twice as potent as piroxicam, 3.5 times as potent as diclofenac, and 60 times as potent as tenidap in reducing paw swelling. | nih.gov |
| Flunixin Meglumine | Soft-Tissue Surgery (Sheep) | Provided similar levels of analgesia with no significant differences in behavior, gait, or inflammation. | nih.govnih.gov |
| Flunixin Meglumine | Post-operative Visceral Pain (Horses) | Provided a similar level of analgesia. | mdpi.com |
| Flunixin Meglumine | Surgical Castration (Goats) | Flunixin meglumine was found to be more effective in reducing pain sensitivity. | semanticscholar.org |
| Carprofen | Ovariohysterectomy (Dogs) | Both provided satisfactory analgesia for 72 hours. | researchgate.net |
| Carprofen | Osteoarthritis (Dogs) | Both improved ground reaction forces; some evidence suggested a return to normal baseline with meloxicam. | veterinaryevidence.org |
| Carprofen | Post-Neutering (Rabbits) | The analgesic effects were found to be equivalent. | nih.gov |
Advanced Pharmaceutical Formulation and Drug Delivery System Research for Meloxicam Meglumine
Novel Delivery System Development and Characterization
The development of novel drug delivery systems for meloxicam (B1676189), often in conjunction with meglumine (B1676163) to enhance solubility, has been a significant focus of pharmaceutical research. These advanced systems aim to improve therapeutic efficacy, provide controlled release, and enable targeted delivery. Key areas of development include nanostructured lipid carriers (NLCs), liposomes, microemulsions, and polymeric nanoparticles.
Nanostructured Lipid Carriers (NLCs): NLCs have been investigated as a promising carrier for the transdermal delivery of meloxicam. nih.govcapes.gov.br These systems are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, allowing for higher drug loading and reduced drug expulsion during storage. A study focused on developing an NLC-based gel for meloxicam involved characterization for particle size, zeta potential, entrapment efficiency, and rheological properties. nih.govcapes.gov.br The results indicated that the NLC gel demonstrated sustained drug release and significantly enhanced skin permeation compared to a conventional meloxicam gel. nih.govcapes.gov.br The mechanism of enhanced permeation was attributed to the NLCs' impact on the stratum corneum's barrier properties. nih.govcapes.gov.br
Liposomes and Microemulsions: Liposomes, including conventional and deformable transfersomes, along with microemulsions, have been developed as potential topical delivery systems for meloxicam. mdpi.comresearchgate.net Characterization of these formulations involved measuring vesicle or particle size, zeta potential, and entrapment efficiency for liposomes, and particle size, electrical conductivity, and viscosity for microemulsions. mdpi.comresearchgate.net Ex vivo skin permeation studies are commonly used to compare the efficacy of these different carriers in delivering meloxicam across the skin barrier. mdpi.comresearchgate.net Such systems offer a promising alternative to oral administration by potentially enhancing local action and reducing systemic side effects. mdpi.comresearchgate.net
Polymeric Nanoparticles: Cationic nanoparticles have been formulated to increase the retention time of meloxicam in joints following intra-articular injection. researchgate.net These nanoparticles, typically composed of polymers like poly [lactic-co-glycolic acid] (PLGA) and Eudragit RL, are prepared using methods such as solvent evaporation. researchgate.net Physicochemical characterization includes determining particle size and drug loading. Optimized formulations have shown particle sizes in the range of 200-220 nm with drug loading around 4.5% w/w. researchgate.net In vitro dissolution studies using dialysis methods have confirmed a sustained release pattern for meloxicam from these cationic nanoparticles. researchgate.net
Bilayered Tablets: A novel drug delivery system featuring a two-layered tablet has been designed for meloxicam to achieve both immediate and sustained release. koreascience.kr The first layer contains a gas-forming agent for rapid disintegration and immediate drug release, while the second layer is composed of a hydrophilic matrix like HPMC (Metolose SR) for sustained release. koreascience.kr Dissolution studies of these bilayered tablets show an initial burst release followed by a prolonged, controlled release over an extended period. koreascience.kr
| Delivery System | Key Components | Characteristic Parameters | Typical Findings | Reference |
|---|---|---|---|---|
| Nanostructured Lipid Carriers (NLC) Gel | Solid lipid, Liquid lipid, Surfactant, Meloxicam | Particle size, Zeta potential, Entrapment efficiency, In vitro release | Sustained release, enhanced skin permeation and deposition. | nih.govcapes.gov.br |
| Liposomes / Transfersomes | Phosphatidylcholine, Cholesterol, Edge activator, Meloxicam | Vesicle size, Zeta potential, Entrapment efficiency, Ex vivo permeation | Potential for enhanced dermal and transdermal delivery. | mdpi.comresearchgate.net |
| Cationic Nanoparticles | PLGA, Eudragit RL, Meloxicam | Particle size, Drug loading, In vitro dissolution | Sustained release pattern suitable for intra-articular injection. | researchgate.net |
| Bilayered Tablets | Meloxicam, Gas-forming agent, HPMC | In vitro dissolution profile | Initial burst release followed by sustained release. | koreascience.kr |
Strategies for Enhanced Dissolution and Bioavailability in Preclinical Formulations
Solid Dispersion Technology: Solid dispersion (SD) is a widely used technique to improve the dissolution of poorly water-soluble drugs like meloxicam. nih.govwisdomlib.org This involves dispersing the drug in an inert, hydrophilic carrier at the solid-state. Several carriers have been investigated, including:
Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP), and polyethylene (B3416737) glycols (PEGs) have been used to create solid dispersions that enhance meloxicam's solubility. who.intnih.govwisdomlib.orgresearchgate.net
Cyclodextrins: β-cyclodextrin, often blended with water-soluble polymers like HPMC, has been shown to significantly increase the solubility of meloxicam through the formation of ternary inclusion complexes. researchgate.net
Hydrotropic Agents: The use of hydrotropes, such as sodium benzoate (B1203000) or nicotinamide, in solid dispersions can also markedly improve meloxicam's solubility and dissolution rate. nih.govijper.org A hydrotropic solid dispersion of meloxicam with sodium benzoate (1:4 ratio) showed a drug dissolution of 90.58% over 60 minutes, compared to just 28.34% for the pure drug. ijper.org
Orodispersible Films (ODFs): To enhance bioavailability by improving pre-gastric absorption and bypassing first-pass metabolism, orodispersible films of meloxicam have been developed. jpionline.org These films, often formulated with inclusion complexes of the drug, are designed to disintegrate rapidly in the oral cavity. jpionline.org Research has shown that ODFs can achieve disintegration times as low as 9-15 seconds and release up to 98% of the drug within 5 minutes, indicating a significant potential for enhanced dissolution and faster onset of action. jpionline.org
Polymeric Solubilizers: The combination of different polymers has been optimized to enhance meloxicam dissolution in tablet formulations. who.intnih.gov For instance, a full factorial design study investigated the effects of a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol (PVCL-PVA-PEG) graft copolymer and Povidone. who.intnih.gov The results showed that the PVCL-PVA-PEG graft copolymer had a positive effect on the cumulative drug release, highlighting the utility of modern polymeric solubilizers. who.intnih.gov
| Strategy | Key Excipients/Carriers | Mechanism | Observed Outcome | Reference |
|---|---|---|---|---|
| Meglumine Salt Formation | Meglumine | Forms a soluble 1:1 molecular complex. | Solubility increases from ~4.5 µg/mL to over 28 mg/mL. | researchgate.net |
| Hydrotropic Solid Dispersion | Sodium Benzoate | Increases aqueous solubility through hydrotropy. | >90% drug dissolution in 60 minutes vs. <30% for pure drug. | ijper.org |
| Ternary Complexation | β-cyclodextrin, HPMC | Inclusion complex formation combined with polymer effects. | Significantly enhances solubility to ~90 µg/mL from 8 µg/mL. | researchgate.net |
| Orodispersible Films | Hydrophilic film-forming polymers | Rapid disintegration and dissolution in saliva. | Up to 98% drug dissolved within 5 minutes. | jpionline.org |
Formulation Stability Studies under Accelerated and Long-Term Conditions
Ensuring the stability of a pharmaceutical formulation throughout its shelf life is a critical aspect of drug development. Stability testing for meloxicam meglumine formulations is conducted according to International Conference on Harmonisation (ICH) guidelines, such as Q1A(R2), which outline testing at various temperature and humidity conditions. nih.govpitt.edupaho.org These studies assess the physical, chemical, and microbiological stability of the product under both long-term (real-time) and accelerated storage conditions. paho.org
Accelerated Stability Studies: Accelerated studies are designed to increase the rate of chemical degradation or physical change by using exaggerated storage conditions (e.g., 40°C / 75% relative humidity). pitt.edupaho.org These studies provide an early indication of the product's stability and help predict its shelf life. For example, an extended-release injectable suspension of meloxicam was subjected to short-term stability testing at 5°C, 25°C/60% RH, and 40°C/75% RH. pitt.edu While the formulation remained physically stable at 5°C and 25°C for 6 months, it underwent gelation at temperatures above 40°C, providing crucial information about storage limitations. pitt.edu Similarly, a hydrotropic solid dispersion meloxicam gel was evaluated under accelerated conditions to assess its performance parameters. ijper.org
Forced Degradation Studies: Forced degradation, or stress testing, is also performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. scispace.comresearchgate.net Meloxicam has been subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and UV light. scispace.comresearchgate.net One study found that meloxicam showed significant degradation in a basic medium (0.1 N NaOH) and minor degradation under acidic conditions, where a degradation peak was observed via HPLC. scispace.comresearchgate.net Such studies are essential for understanding the degradation pathways of the drug substance.
Long-Term Stability Studies: Long-term studies are conducted under the recommended storage conditions (e.g., 25°C / 60% RH) for the proposed shelf life of the product. paho.org For a freeze-dried polymeric micelle formulation of meloxicam intended for intranasal administration, a stability study was conducted for 12 months at 5°C ± 3°C, in line with ICH Q1A guidelines. nih.gov Parameters such as particle size and polydispersity index were measured monthly after reconstitution to ensure the nanoparticles remained stable. nih.gov For dry powder inhaler (DPI) formulations of meloxicam, stability testing focuses on the influence of temperature and humidity on critical parameters like particle size, morphology, crystallinity, and in vitro aerosol performance. nih.gov
| Study Type | Storage Condition | Duration | Formulation Type | Key Parameters Monitored | Reference |
|---|---|---|---|---|---|
| Accelerated | 40°C / 75% RH | Up to 6 Months | Injectable Suspension | Physical appearance (gelation), drug content, viscosity. | pitt.edu |
| Long-Term | 25°C / 60% RH | Up to 6 Months | Injectable Suspension | Physical stability, drug content, uniformity. | pitt.edu |
| Long-Term (Refrigerated) | 5°C ± 3°C | 12 Months | Freeze-dried Polymeric Micelles | Particle size and Polydispersity Index (PdI) after reconstitution. | nih.gov |
| Forced Degradation | Acidic, Basic, Oxidative, Thermal, Photolytic | Variable (e.g., 10 hours reflux) | Bulk Drug / Solution | Formation of degradation products, drug content assay. | researchgate.net |
Preclinical Evaluation of Novel Formulations for Targeted Delivery
A key goal in advanced formulation research is the development of systems that can deliver a drug to a specific site of action, thereby maximizing therapeutic effect and minimizing systemic exposure. For meloxicam, preclinical evaluations have focused on formulations designed for targeted delivery to sites such as the colon and the skin.
Colon-Targeted Delivery: Meloxicam has been investigated for its potential in the prophylaxis of colorectal cancer, which necessitates efficient delivery to the colon. nih.govnih.gov To achieve this, oral tablet formulations have been developed with specialized coating systems. One approach involves a dually coated tablet; the inner coat consists of ethyl cellulose (B213188) with a hydrophilic material, and the outer coat is a pH-sensitive polymer (Eudragit® FS 30D) that dissolves only at the higher pH of the colon. nih.gov
In Vitro Evaluation: Preclinical assessment of these systems includes in vitro drug release studies in media simulating the pH of the stomach and intestines. Optimized formulations successfully demonstrate a lag time of approximately 5 hours before significant drug release, corresponding to the transit time to the colon. nih.gov
In Vivo Evaluation: Animal models, such as rabbits, are used for in vivo evaluation. Pharmacokinetic studies revealed a significantly delayed onset of drug absorption (T_lag of ~4.7 hours) from the coated tablets compared to uncoated tablets. nih.gov Roentgenography (X-ray) studies in these animals can be used to visually track the tablet's transit and confirm that it remains intact until it reaches the colonic region. nih.gov
Another approach involves fabricating meloxicam-loaded microparticles using polymers like Hydroxypropyl Methylcellulose (HPMC) for colon targeting. nih.gov These microparticles are characterized for particle size, entrapment efficiency, and in vitro release. nih.gov In vivo acute oral toxicity studies in albino rabbits have been conducted to confirm the biocompatibility and non-toxic nature of the formulation, with histopathological evaluation showing no altered patterns in tissues. nih.gov
Transdermal Delivery: For localized inflammatory conditions, various topical and transdermal formulations are evaluated in preclinical models to assess their ability to deliver meloxicam through the skin. mdpi.com Systems like emulgels, lipogels, and nanostructured lipid carriers are designed to penetrate the stratum corneum. nih.govmdpi.com Preclinical evaluation typically involves ex vivo skin permeation studies using Franz diffusion cells with animal or human skin to quantify the amount of drug that permeates and is retained within the skin layers. capes.gov.brmdpi.com These studies help in selecting the optimal formulation with the best potential for localized anti-inflammatory effects. mdpi.com
Advanced Analytical Methodologies in Meloxicam Meglumine Research
High-Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UPLC) Method Development and Validation
HPLC and UPLC are cornerstone techniques for the quantitative analysis of Meloxicam (B1676189) in bulk drug and pharmaceutical dosage forms. The development of these methods focuses on achieving optimal separation, sensitivity, and speed.
A typical Reverse-Phase HPLC (RP-HPLC) method for Meloxicam might utilize a C18 column. researchgate.netijper.orgnih.gov For instance, one method achieved separation on a Develosil ODS HG-5 RP C18 column (15 cm × 4.6 mm, 5 μm) using an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.4) in a 60:40 ratio. nih.gov The flow rate was 1 mL/min with detection at 268 nm, resulting in a retention time of 2.09 minutes for Meloxicam. nih.gov Another method employed a Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 0.02 M Potassium dihydrogen orthophosphate (pH 4) and acetonitrile (50:50) at a 1.0 ml/min flow rate, detecting the analyte at 220 nm. ijper.org
UPLC methods offer significant advantages in terms of speed and solvent consumption. A rapid UPLC method was developed to separate Meloxicam from its impurities in just 5 minutes. nih.gov This was achieved on an ACQUITY UPLC HSS-T3 column (2.1×100mm, 1.8μm) with a flow rate of 0.4 mL/min and a column temperature of 45°C. nih.gov This represents a six-fold reduction in analysis time and a twenty-fold decrease in solvent use compared to traditional HPLC methods. nih.gov
Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.govresearchgate.net Linearity is typically established over a concentration range, with correlation coefficients (R²) consistently close to 0.999. ijper.orgresearchgate.net For example, one HPLC method demonstrated linearity in the range of 4–20 µg/ml, while a UPLC method was linear from 150-450 µg/ml. researchgate.netresearchgate.net Accuracy is confirmed through recovery studies, with results generally falling within 98-102%. researchgate.netresearchgate.net
Table 1: HPLC and UPLC Method Parameters for Meloxicam Analysis
| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 researchgate.net | UPLC Method nih.gov |
|---|---|---|---|
| Column | Develosil ODS HG-5 RP C18 (15 cm × 4.6 mm, 5 μm) | C18 Hi Q Sil | ACQUITY UPLC HSS-T3 (2.1×100mm, 1.8μm) |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.4) (60:40) | Acetonitrile:Water:Glacial acetic acid (55:40:5) | Not specified |
| Flow Rate | 1 mL/min | 1 mL/min | 0.4 mL/min |
| Detection Wavelength | 268 nm | 355 nm | 260 nm and 350 nm |
| Retention Time | 2.09 min | 6.8 ± 0.01 min | <5 min |
| Linearity Range | 20 – 120 μg/ml | 4–20 µg/ml | Not specified |
| Correlation Coefficient (R²) | 0.996 | 0.9995 | Not specified |
| LOD | Not specified | 360 ng/ml | Not specified |
| LOQ | Not specified | 510 ng/ml | Not specified |
Mass Spectrometry (MS) Applications in Quantitative Analysis and Metabolite Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and selectivity for the quantitative analysis of Meloxicam and its metabolites in biological matrices. nih.govmdpi.comnih.gov These methods are crucial for pharmacokinetic studies. nih.govmdpi.com
For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. nih.govmdpi.com This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. For Meloxicam, electrospray ionization (ESI) in the positive ion mode is often employed. nih.gov One LC-MS/MS method for determining Meloxicam and its primary metabolite, 5-carboxymeloxicam, in human plasma used isoxicam (B608138) as the internal standard. nih.gov The standard curves were linear over the concentration ranges of 10-2500 ng/ml for Meloxicam and 2-100 ng/ml for 5-carboxymeloxicam. nih.gov
MS is also instrumental in metabolite profiling. Meloxicam is extensively metabolized in the body, primarily by cytochrome P450 enzymes, into metabolites such as 5'-hydroxymethylmeloxicam and the subsequent 5'-carboxymeloxicam. mdpi.comresearchgate.net LC-MS analysis can identify these metabolites by their mass-to-charge ratio (m/z). For instance, the formation of 5-hydroxymethyl meloxicam is indicated by a molecular ion at m/z 368, which is an increase of 16 mass units from the parent Meloxicam molecule, corresponding to the addition of an oxygen atom. researchgate.net
Table 2: LC-MS/MS Parameters for Meloxicam and Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Meloxicam | Not specified | 115.032 | vt.edu |
| 5-hydroxymethyl-5'-desmethyl meloxicam | Not specified | 131.027 | vt.edu |
| Piroxicam (Internal Standard) | Not specified | 95.060 | vt.edu |
Spectrophotometric and Electrophoretic Techniques in Research
Spectrophotometric methods offer simple, rapid, and cost-effective alternatives for the quantification of Meloxicam. asianpubs.org These methods are typically based on the inherent ultraviolet (UV) absorbance of the Meloxicam molecule or on the formation of a colored complex. asianpubs.orgresearchgate.net
A direct UV spectrophotometric method is based on the maximum absorption of Meloxicam at around 354-363 nm in various solvents like methanol (B129727) or 0.1N NaOH. asianpubs.orgresearchgate.net The Beer-Lambert law is typically obeyed in concentration ranges such as 3-12 µg/mL. asianpubs.org Visible spectrophotometry involves reacting Meloxicam with a chromogenic agent to form a colored product that can be measured at a specific wavelength. One such method involves the formation of a brownish-green complex with ferric ammonium (B1175870) sulfate, with a maximum absorbance at 396 nm and a linear range of 5-30 µg/mL. asianpubs.org
Capillary Zone Electrophoresis (CZE) has also been developed for the analysis of Meloxicam. One CZE method utilized a fused silica (B1680970) capillary with a 100 mM borate (B1201080) buffer (pH 8.5) containing 5% methanol. researchgate.net With an applied voltage of 20 kV and detection at 205 nm, this method demonstrated good selectivity and was successfully applied to the determination of Meloxicam in pharmaceutical preparations. researchgate.net
Table 3: Spectrophotometric and Electrophoretic Methods for Meloxicam
| Technique | Principle/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Inherent absorbance | 354 | 3-12 | asianpubs.org |
| Visible Spectrophotometry | Complex with Ferric ammonium sulfate | 396 | 5-30 | asianpubs.org |
| Capillary Zone Electrophoresis | Electrophoretic separation | 205 | 1-150 | researchgate.net |
Development of Stability-Indicating Analytical Methods
Stability-indicating methods are crucial for determining the shelf-life of a drug product by demonstrating that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products. researchgate.netnih.gov Forced degradation studies are conducted under various stress conditions, including acid, base, oxidation, heat, and photolysis, as prescribed by ICH guidelines. researchgate.netnih.gov
Both HPLC and High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed and validated as stability-indicating for Meloxicam. researchgate.netresearchgate.netnih.gov A stability-indicating HPLC method must be able to resolve the peak of the intact drug from any peaks corresponding to degradation products. researchgate.net For example, one study showed that under acidic stress conditions, a minor degradation peak for Meloxicam appeared at a retention time of 2.24 minutes, which was well-separated from the main drug peak at 6.8 minutes. researchgate.net
An HPTLC method was developed using a mobile phase of ethyl acetate:cyclohexane:glacial acetic acid (6.5:3.5:0.02% v/v/v). nih.gov The drug was subjected to hydrolysis (acid and base), oxidation, heat, and photodegradation. nih.gov The degradation products formed under base and oxidative stress had Rf values (0.428 and 0.5, respectively) that were distinct from that of pure Meloxicam (0.571), demonstrating the method's specificity and stability-indicating capability. semanticscholar.org The validation of these methods confirms that they are specific, accurate, and precise for quantifying Meloxicam even after exposure to harsh conditions. researchgate.net
Research Paradigms and Future Directions for Meloxicam Meglumine Investigation
Mechanistic Insights into Species-Specific Variability in Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of meloxicam (B1676189) exhibit notable variability across different animal species, necessitating detailed mechanistic investigations to optimize its use. Meloxicam generally demonstrates good bioavailability (85–95%) following oral and parenteral administration in most animal species, though sheep show the lowest oral bioavailability. guidetopharmacology.orgnih.gov Its rapid distribution and small volume of distribution are largely attributed to its high plasma protein binding, approaching 99%, and its relatively high ionization state at physiological pH. guidetopharmacology.orgnih.gov
Meloxicam undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several inactive polar metabolites. These metabolites, along with trace amounts of the unchanged parent drug, are subsequently excreted in both urine and feces across all studied species. guidetopharmacology.orgnih.govwikipedia.org The compound is characterized by a long elimination half-life and low clearance, which contribute to its sustained therapeutic effects. guidetopharmacology.orgnih.gov
Significant interspecies variations in pharmacokinetic parameters have been reported, influencing the effective plasma concentrations required for clinical efficacy. guidetopharmacology.orgnih.govwikipedia.org For instance, studies in llamas have shown a mean plasma half-life of 17.4 hours after intravenous administration, with oral meloxicam exhibiting a mean bioavailability of 76%, indicating substantial gastrointestinal absorption. fishersci.ca Plasma concentrations exceeding 0.2 µg/mL, considered therapeutic for analgesic effects in species like horses, were maintained for up to 72 hours in llamas following oral administration. fishersci.ca
Furthermore, species-specific factors, such as variations in drug metabolism, significantly contribute to these observed pharmacokinetic differences. fishersci.ca The phenomenon of "flip-flop" kinetics, where the absorption half-life dictates the terminal slope rather than the elimination half-life, has been described in ruminants after oral meloxicam administration, likely due to the rumen delaying drug absorption. fishersci.ca Research has also highlighted age-dependent variations in meloxicam pharmacokinetics, with studies in piglets showing a short elimination half-life comparable to adult pigs, but with slightly lower plasma clearance. nih.gov The broad investigation of meloxicam pharmacokinetics spans a diverse range of species including rabbits, cats, dogs, sheep, goats, piglets, horses, chickens, ducks, turkeys, calves, and vultures, underscoring its widespread veterinary application. nih.gov
The following table summarizes key pharmacokinetic parameters of meloxicam across different animal species:
| Species | Route of Administration | Bioavailability (%) | Elimination Half-life (hours) | Plasma Protein Binding (%) | Primary Excretion |
| Most Animal Species | Oral/Parenteral | 85-95 | Long | ~99 | Urine & Feces (metabolites) guidetopharmacology.orgnih.gov |
| Llamas | Oral | 76 | 17.4 (IV) | Not specified | Not specified fishersci.ca |
| Piglets | Not specified | Not specified | 2.7 | Not specified | Not specified nih.gov |
| Adult Pigs | Not specified | Not specified | 2.5 | Not specified | Not specified nih.gov |
| Sheep | Oral | Lowest among species | Not specified | Not specified | Not specified guidetopharmacology.orgnih.gov |
Integration of In Silico Modeling and Artificial Intelligence in Meloxicam Meglumine (B1676163) Research
The pharmaceutical industry is undergoing a significant paradigm shift with the increasing integration of in silico modeling and artificial intelligence (AI) in drug development, particularly for addressing challenges related to drug solubility and bioavailability. herts.ac.uk These advanced computational methods are transforming traditionally slow, costly, and resource-intensive processes into more streamlined, efficient, accurate, and cost-effective strategies. herts.ac.uk
AI and machine learning (ML) tools are instrumental in optimizing the selection of solubility enhancement technologies and excipients, thereby facilitating a more streamlined and sustainable development process. herts.ac.uk Critical components of this transformation include advances in techniques such as quantum mechanics and molecular dynamics (QM/MD), which offer precise modeling capabilities and deep insights into molecular-level interactions, including ligand binding, structural mechanisms, free energy evaluation, and spectroscopic characterization. herts.ac.ukwikipedia.org These computational approaches have demonstrated superior reliability and accuracy compared to traditional experimental screening methods. herts.ac.ukwikipedia.org
For meloxicam meglumine research, in silico modeling tools can simulate biological membranes and the interaction of meloxicam with various excipients, enabling efficient screening of potential formulation components. directivepublications.org AI/ML-based platforms, such as Thermo Fisher Scientific's Quadrant 2™, assist in early formulation development by allowing developers to input molecular structures and physicochemical properties to generate predictive models. These platforms utilize proprietary algorithms, QM/MD, quantitative structure-activity relationship (QSAR) models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to produce customized predictions. wikipedia.org Validation studies have indicated high accuracy rates for technology selection (over 90%) and excipient selection (over 80%) using such platforms. wikipedia.org The growing preference for in silico modeling is driven by its potential for significant time and resource savings, mitigating risks associated with post-proof-of-concept revisions of solubility enhancement strategies. herts.ac.ukwikipedia.org
Furthermore, the integration of Artificial Neural Networks (ANN) and in silico docking with nanotechnology techniques presents a promising future direction for the development of topical drug delivery systems for meloxicam, particularly for conditions like mastitis. directivepublications.orgdntb.gov.ua The global AI market in drug discovery is projected to expand significantly, reaching an estimated value of $4.9 billion by 2028, highlighting the increasing reliance on these technologies in pharmaceutical innovation. herts.ac.uk
Exploration of Novel Therapeutic Applications Beyond Conventional Inflammatory Conditions
While this compound is widely recognized for its potent anti-inflammatory, analgesic, and antipyretic effects in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis, research is increasingly exploring its utility in novel therapeutic applications. wmcloud.org
Beyond its conventional indications, meloxicam has been investigated for off-label uses, including the management of dental pain and post-surgical pain. Furthermore, its potential in the treatment of neuropathic pain has been a subject of study.
In veterinary medicine, meloxicam has demonstrated high therapeutic potential for a broader spectrum of disorders. These include musculoskeletal disorders, acute respiratory infections, puerperal septicemia, mastitis, and mastitis–metritis–agalactia syndrome. guidetopharmacology.orgnih.gov Its application is also recommended for alleviating pain and inflammation associated with common procedures such as castration and dehorning in various animal species. guidetopharmacology.orgnih.gov
An important non-inflammatory property of meloxicam is its anti-endotoxic effect, evidenced by its ability to inhibit the production of thromboxane (B8750289) B2 induced by E. coli endotoxin (B1171834) administration in calves and lactating cows. Ongoing research efforts are focused on understanding the efficacy of meloxicam, both alone and in combination with other antibiotics, to improve milk quality and production, particularly in the context of combating clinical mastitis. directivepublications.orgdntb.gov.ua These explorations highlight the expanding therapeutic landscape for this compound beyond its established anti-inflammatory roles.
Emerging Technologies in Pharmaceutical Development for this compound
The pharmaceutical development of this compound is continuously evolving, driven by the need to overcome challenges associated with meloxicam's inherently low solubility in the acidic environment of the gastrointestinal tract, which can lead to delayed absorption. Emerging technologies are focusing on enhancing solubility, improving absorption kinetics, and developing advanced drug delivery systems.
This compound salt, in particular, has shown a propensity to form various polymorphic forms and can be crystallized from different organic solvents. The meglumine salt significantly enhances meloxicam's solubility with increasing pH, particularly between pH 4 and 10, demonstrating a more pronounced effect compared to free meloxicam. This characteristic is being leveraged in the development of new galenic formulations for oral administration, aiming for rapid active ingredient release and absorption, which is crucial for acute pain therapy and acute rheumatic episodes.
Innovative manufacturing processes, such as direct compression of pulverized meloxicam salts with appropriate auxiliaries and carriers into tablets, are being explored to achieve short disintegration times and quick drug release. For instance, a meloxicam-meglumine salt formulation demonstrated a plasma level of 286 ng/ml within just 15 minutes of administration, nearly reaching minimum steady-state plasma concentrations, a significant improvement over comparison formulations that showed no substantial plasma levels even after 30 minutes.
A promising future direction lies in nanotechnology-driven topical drug delivery systems for meloxicam, especially for localized conditions such as mastitis, offering the potential for efficient drug delivery directly to the target site. directivepublications.orgdntb.gov.ua Addressing the challenge of poorly water-soluble drugs, which constitute approximately 40% of marketed drugs and nearly 90% of molecules in the discovery pipeline, is a key focus for various insoluble drug delivery technologies. The reformulation of existing drugs through changes in salt forms, prodrugs, active metabolites, or alternative routes of administration is a strategy employed by pharmaceutical companies to enhance efficacy, safety, and patient compliance.
The ability of meglumine to increase meloxicam's solubility in aqueous solutions is attributed to the formation of a molecular complex, typically a 1:1 ratio of meloxicam to meglumine. This complexation significantly boosts solubility; for example, at 25°C, meloxicam's solubility in meglumine solution can exceed 80 mg/ml, a substantial increase from its solubility in pure water (4.5 μg/ml at 25°C).
The following table illustrates the impact of meglumine on meloxicam solubility:
| Temperature (°C) | Meloxicam Solubility in Pure Water (µg/ml) | Meloxicam Solubility in Meglumine Solution (mg/ml) |
| 5 | 3.5 | 28 |
| 25 | 4.5 | >80 |
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing the renal effects of meloxicam meglumine in preclinical studies?
- Methodological Answer : Use Wistar rats as a standard model due to their well-characterized renal physiology and metabolic similarities to humans. Measure plasma urea and creatinine levels via enzyme-linked colorimetric assays, with sample sizes calculated to ensure statistical power (e.g., n=8–10 per group). Include control groups (e.g., saline-treated) and groups administered this compound at literature-recommended doses (e.g., 0.5–1 mg/kg). Monitor renal biomarkers at baseline, mid-study, and endpoint phases to capture temporal effects .
Q. How should researchers address solubility challenges when formulating aqueous solutions of this compound for parenteral administration?
- Methodological Answer : Optimize solubility using co-solvents (e.g., glycofurol, propylene glycol) and stabilizing agents (e.g., poloxamer 188, meglumine). Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) and HPLC analysis. Include pH adjustments (e.g., 8.0–8.5) to enhance solubility while ensuring biocompatibility. Reference formulations from peer-reviewed patents or veterinary studies (e.g., Metacam® or Loxicom® compositions) .
Q. What pharmacokinetic parameters are critical for evaluating this compound in cross-species studies?
- Methodological Answer : Focus on bioavailability (F), half-life (t½), and tissue distribution (e.g., liver and kidney concentrations). Use LC-MS/MS for plasma and tissue analysis. Compare interspecies differences: in rats, renal clearance predominates, while dogs exhibit prolonged t½ due to protein binding. Ensure dose adjustments align with species-specific metabolic pathways to avoid toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data between urea and creatinine levels in NSAID-induced renal toxicity studies?
- Methodological Answer : Conduct multivariate regression to assess confounding variables (e.g., hydration status, diet). Use longitudinal sampling to track biomarker fluctuations. For instance, in Wistar rats, urea elevation without creatinine changes may reflect prerenal azotemia rather than intrinsic renal damage. Validate findings with histopathological analysis of kidney tissue .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on COX-1/COX-2 inhibition ratios?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use in vitro assays (e.g., whole-blood COX inhibition) to quantify IC50 values. Compare ratios across doses with Tukey’s post hoc tests. For example, meloxicam’s COX-2 selectivity (>10:1) in horses may differ in rodents, requiring species-specific validation .
Q. How can researchers design longitudinal studies to evaluate chronic this compound exposure without confounding survival bias?
- Methodological Answer : Implement staggered enrollment and adaptive dosing. Use survival-adjusted Kaplan-Meier analysis for endpoint comparisons. Include interim euthanasia points to collect renal histology data. Mitigate gastrointestinal toxicity via co-administration of proton-pump inhibitors in long-term studies .
Key Considerations for Methodological Rigor
- Ethical Compliance : Obtain approval from institutional animal care committees (e.g., CEUA Protocol 10/2011) and adhere to ARRIVE guidelines for preclinical reporting .
- Data Reproducibility : Publish full experimental protocols, including HPLC conditions and statistical code, in supplementary materials .
- Literature Synthesis : Use systematic reviews (e.g., PubMed/MEDLINE) to identify gaps in NSAID safety profiles and avoid redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
